Bucladesine;Bucladesine sodium

Description

Characterization as a Cell-Permeable Cyclic Adenosine (B11128) Monophosphate (cAMP) Analog

Bucladesine (B1668021) is distinguished as a cell-permeable analog of cAMP. wikipedia.orgpatsnap.com The natural form, cAMP, has limited ability to cross cell membranes. To overcome this, bucladesine is chemically modified with two butyrate (B1204436) groups, making it more lipophilic. ontosight.ainih.gov This structural alteration allows it to readily penetrate cell membranes and exert its effects intracellularly. ontosight.aipatsnap.com Once inside the cell, it is metabolized, releasing the active cAMP moiety. patsnap.com This characteristic makes bucladesine a powerful tool for experimentally increasing intracellular cAMP levels. patsnap.commedchemexpress.com

Foundational Role in Modulating Intracellular Signaling Pathways

Bucladesine mimics the action of endogenous cAMP, thereby influencing a multitude of intracellular signaling pathways. wikipedia.orginvivochem.com A primary target of cAMP is protein kinase A (PKA). patsnap.compatsnap.com By activating PKA, bucladesine triggers a cascade of phosphorylation events that modulate the activity of various proteins. patsnap.compatsnap.com This influences a wide array of cellular processes, including gene expression, cell growth and differentiation, and metabolism. ontosight.aipatsnap.com

Beyond PKA, bucladesine can also affect other cAMP-dependent pathways, such as those involving exchange proteins directly activated by cAMP (EPACs), which regulate processes like cell adhesion and migration. patsnap.com It also has a role as a phosphodiesterase (PDE) inhibitor, preventing the breakdown of cAMP and thus prolonging its signaling effects. medchemexpress.cominvivochem.commedchemexpress.com

Scope and Significance in Preclinical and Basic Science Investigations

The ability of bucladesine to mimic and amplify cAMP signaling makes it an invaluable tool in preclinical and basic science research. wikipedia.orgpatsnap.compatsnap.com It is widely used to investigate the roles of cAMP in various physiological and pathological processes. wikipedia.orgbertin-bioreagent.com For instance, it has been instrumental in studies related to neuroscience, particularly in understanding memory formation and neuroplasticity. medchemexpress.com Research has shown its potential in modulating neuronal processes and gene expression related to synaptic function. arakmu.ac.ir

In other areas, bucladesine has been used to study cellular responses in inflammation, cardiovascular health, and cancer. nih.govchemimpex.comnih.gov Its application in laboratory settings, such as in cell cultures and animal models, allows researchers to dissect the complex mechanisms of cAMP-mediated pathways. patsnap.comchemimpex.com

Detailed Research Findings

| Research Area | Key Findings |

| Neuroscience | Bucladesine infusion has been shown to enhance spatial memory in rats. medchemexpress.cominvivochem.com It plays a role in the expression of long-term potentiation (LTP) and long-term depression (LTD), which are crucial for memory formation. medchemexpress.com Studies in PC12 cells indicate it can increase the expression of genes involved in acetylcholine (B1216132) production. medchemexpress.cominvivochem.com |

| Inflammation | In animal models of skin inflammation, topical application of bucladesine has been shown to significantly reduce inflammatory edema. nih.govnih.gov |

| Cell Signaling | It serves as a selective activator of PKA and can be used to study the downstream effects of this activation on gene expression and cellular metabolism. patsnap.commedchemexpress.commedchemexpress.com It also functions as a phosphodiesterase inhibitor, contributing to elevated intracellular cAMP levels. medchemexpress.cominvivochem.commedchemexpress.com |

| Morphine Withdrawal | Studies in mice have indicated that bucladesine can significantly attenuate the symptoms of morphine withdrawal. wikipedia.org |

| Seizure Studies | Research in mice has shown that bucladesine can reduce the latency and threshold for pentylenetetrazol-induced seizures. wikipedia.org |

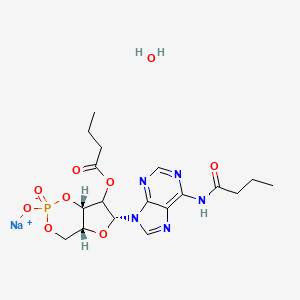

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H25N5NaO9P |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

sodium;[(4aR,6R,7aS)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |

InChI |

InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14+,15?,18-;;/m1../s1 |

InChI Key |

MBIUSAASWSOYGU-PFKWOCAFSA-M |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Origin of Product |

United States |

Pharmacological Mechanisms of Bucladesine Action

Cellular Uptake and Intracellular Biotransformation

Bucladesine's enhanced lipophilicity compared to cAMP facilitates its passage across the cell membrane. patsnap.comresearchgate.netnih.gov This characteristic is a key feature that allows it to be used effectively in cell culture and experimental models. patsnap.com

Esterase-Mediated Release of Active cAMP Moiety

Upon entering the cell, bucladesine (B1668021) undergoes biotransformation. Intracellular esterases cleave the butyryl groups from the bucladesine molecule. patsnap.combiolog.de This enzymatic action releases the active cAMP moiety, leading to a direct increase in intracellular cAMP levels. patsnap.com It is important to note that in its original form, bucladesine is largely inactive towards its primary target, protein kinase A (PKA). The removal of at least the 2'-O-butyryl group is necessary to yield the active N6-monobutyryl-cAMP, which can then activate PKA. biolog.de

Direct Activation of Protein Kinase A (PKA)

The primary mechanism of action for the released cAMP analog is the direct activation of protein kinase A (PKA). patsnap.compatsnap.comselleckchem.com PKA is a key enzyme in many cellular processes, and its activation is a central event in cAMP signaling pathways. mdpi.com By mimicking endogenous cAMP, bucladesine bypasses the need for upstream signaling events like receptor activation and adenylyl cyclase stimulation to activate PKA. patsnap.com

PKA Isoform-Specific Modulations (e.g., PKA II)

PKA exists as a heterotetrameric complex composed of two regulatory (R) and two catalytic (C) subunits. mdpi.com The binding of cAMP (or its analog from bucladesine) to the regulatory subunits causes a conformational change, leading to the dissociation and activation of the catalytic subunits. patsnap.com Research suggests that the active metabolite of bucladesine, N6-monobutyryl-cAMP, preferentially activates the type I isoform of PKA. biolog.de Some studies have also investigated the effects of bucladesine in the context of PKA type II. medchemexpress.com

Downstream Protein Phosphorylation Events

The activated PKA catalytic subunits then phosphorylate a wide array of downstream target proteins on serine and threonine residues. patsnap.compatsnap.com This phosphorylation cascade modulates the activity of these proteins, leading to changes in various cellular functions. These processes include gene expression, cell cycle progression, metabolism, and ion channel conductivity. patsnap.commdpi.com For instance, PKA can phosphorylate the cAMP-responsive element-binding protein (CREB), a transcription factor that, once activated, binds to DNA and promotes the transcription of target genes. patsnap.com

Phosphodiesterase (PDE) Inhibition

In addition to activating PKA, bucladesine also functions as an inhibitor of phosphodiesterases (PDEs). selleckchem.comselleckchem.comkegg.jpmedchemexpress.commedchemexpress.com PDEs are a family of enzymes responsible for the degradation of cAMP, thus playing a crucial role in regulating the duration and amplitude of cAMP signaling. medchemexpress.com

Non-Cleavable Nature and Enzyme Blockade

Bucladesine is resistant to degradation by PDEs. nih.govmedchemexpress.com Instead of being a substrate, it acts as a blocker of these enzymes. nih.govresearchgate.net This inhibition of PDE activity prevents the breakdown of both the exogenously supplied cAMP analog and the endogenously produced cAMP. The result is a sustained elevation of intracellular cAMP levels and a prolonged activation of PKA and other cAMP-dependent pathways. patsnap.comresearchgate.net

Activation of Exchange Proteins Activated by cAMP (EPACs)

Bucladesine, by mimicking the effects of endogenous cAMP, serves as an activator for Exchange Proteins Activated by cAMP (EPACs). patsnap.commedchemexpress.com EPACs represent a family of cAMP-binding proteins that function as guanine (B1146940) nucleotide exchange factors (GEFs) for the Ras-like small GTPases, Rap1 and Rap2. nih.gov The activation of EPACs by cAMP is a crucial signaling pathway that operates independently of the well-known Protein Kinase A (PKA) pathway. nih.gov

The binding of a cAMP analog like Bucladesine to the regulatory domain of an EPAC protein induces a conformational change. This change activates the protein, enabling it to facilitate the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on Rap proteins. nih.gov This activation of Rap-mediated signaling pathways is involved in a multitude of cellular processes, including cell adhesion, proliferation, and migration. patsnap.com The discovery of EPACs has significantly advanced the understanding of cAMP-dependent signaling, revealing a more complex network than previously understood. nih.gov

Interrogation of Interconnected Signaling Networks

The elevation of intracellular cAMP by Bucladesine initiates a cascade of events that intersect with several critical signaling networks. This allows for the detailed study of how cAMP signaling is integrated with other pathways to control cellular functions.

Mitogen-Activated Protein Kinase (MAPK) cascades are fundamental signaling pathways involved in regulating a wide array of cellular activities. frontiersin.org A typical MAPK cascade involves a series of three sequentially acting kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). frontiersin.orgplos.orgmdpi.com Bucladesine's influence on MAPK signaling is complex and can be either activating or inhibitory depending on the specific cellular context and the downstream effectors present. For instance, in some neuronal cell lines, cAMP-mediated signaling pathways have been shown to be essential for neuritogenesis, a process that can involve the MAPK pathway. nih.gov However, research in other contexts has shown that cAMP can inhibit certain MAPK cascades.

The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK family, is crucial for cell proliferation, differentiation, and survival. frontiersin.orgmdpi.com Bucladesine has been shown to influence ERK signaling. For example, in HL60 cells, Bucladesine (as dbcAMP) induces granulocytic differentiation and increases the phosphorylation of ERK1/2. nih.gov This effect was found to be dependent on the activation of sphingosine (B13886) kinase 1 (SPHK1), which then activates the MEK/ERK pathway. nih.gov Conversely, in other cell types, the effects of cAMP on ERK can be inhibitory. The outcome of ERK activation is often described by the "Goldilocks principle," where either insufficient or excessive activity can hinder processes like cell proliferation, while a balanced level of activation promotes it. mdpi.com The regulation of the ERK pathway is tightly controlled by various mechanisms, including cytoplasmic anchors and phosphatases that can inactivate ERK by dephosphorylation. mdpi.com

The c-Jun N-terminal Kinase (JNK) signaling pathway is another critical branch of the MAPK family, primarily associated with responses to stress stimuli such as UV irradiation, heat shock, and inflammatory cytokines. wikipedia.org JNK activation plays a central role in apoptosis, neurodegeneration, and inflammation. wikipedia.orgfrontiersin.org Research has shown that Bucladesine can modulate JNK activity. In a study involving a rat model of Alzheimer's disease, Bucladesine, a cAMP analog, was shown to have protective effects against memory deficits, which were associated with a reduction in autophagy markers. researchgate.netdeepdyve.com This study was conducted alongside a JNK inhibitor, suggesting a complex interplay between cAMP signaling and the JNK pathway in neuroprotective mechanisms. researchgate.netresearchgate.net

The mammalian Target of Rapamycin (B549165) (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and autophagy. nih.govmdpi.com mTOR forms two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and regulate different downstream pathways. nih.govijdvl.com The interaction between cAMP signaling, as induced by Bucladesine, and the mTOR pathway is an area of ongoing investigation. One study demonstrated that in NG108-15 neuronal cells, the inhibition of mTOR by rapamycin synergistically enhanced and accelerated differentiation induced by Bucladesine (as dbcAMP). nih.gov This suggests that mTOR inhibition promotes the cAMP-induced differentiation process, partly through the induction of autophagy and increased ATP generation. nih.gov

Data Tables

Table 1: Summary of Bucladesine's Effects on Signaling Pathways

| Pathway | Cell Type | Observed Effect | Mediating Molecule(s) |

| ERK Pathway | HL60 promyelocytic leukemia cells | Activation (increased phosphorylation) and granulocytic differentiation. nih.gov | Sphingosine kinase 1 (SPHK1). nih.gov |

| JNK Pathway | Rat Hippocampus (in vivo, Aβ-injected) | Protective effects against memory deficit, reduction of autophagy markers. researchgate.net | Interplay with JNK signaling. researchgate.net |

| mTOR Pathway | NG108-15 neuroblastoma-glioma hybrid cells | Enhanced neuronal differentiation when mTOR is inhibited. nih.gov | Autophagy, ATP generation. nih.gov |

Cellular and Molecular Responses Elicited by Bucladesine

Gene Expression and Transcriptional Regulation

The influence of Bucladesine (B1668021) on cellular function is significantly mediated through its ability to alter gene expression and transcriptional regulation. By activating the cAMP signaling pathway, Bucladesine affects the transcription of numerous genes, a process largely orchestrated by the activation of specific transcription factors. patsnap.comnih.gov

A primary target of the Bucladesine-activated PKA pathway is the cAMP-Responsive Element-Binding Protein (CREB), a cellular transcription factor. patsnap.comwikipedia.org The activation of CREB is a critical event in mediating the transcriptional responses to elevated cAMP levels. frontiersin.org

Mechanism of Action : Upon activation by Bucladesine, the catalytic subunits of PKA translocate to the nucleus where they phosphorylate CREB at a specific serine residue (Ser133). patsnap.comfrontiersin.org This phosphorylation event is crucial for CREB's function.

Transcriptional Activation : Phosphorylated CREB recruits the coactivator CREB-binding protein (CBP). frontiersin.org This complex then binds to specific DNA sequences known as cAMP response elements (CRE), which are located in the promoter regions of target genes. wikipedia.orguniprot.org The binding of the CREB-CBP complex to CRE sites initiates the transcription of a wide array of genes involved in processes ranging from metabolism and cell survival to neuronal plasticity. patsnap.comwikipedia.orgfrontiersin.org

Research has established that the cAMP-PKA-CREB pathway is a central mechanism by which extracellular signals are translated into long-term changes in gene expression. nih.gov Bucladesine is frequently used in research to dissect these mechanisms and understand the impact of CREB-mediated gene expression on cellular functions. patsnap.com

The cholinergic gene locus, which contains the genes for choline (B1196258) acetyltransferase (ChAT) and the vesicular acetylcholine (B1216132) transporter (VAChT), is a key site for the synthesis and packaging of the neurotransmitter acetylcholine. nih.govnih.gov Studies in specific cell types, such as the rat pheochromocytoma cell line PC12, have demonstrated that Bucladesine plays a significant role in the regulation of this locus. nih.gov

In PC12 cells, treatment with Bucladesine (as dibutyryl cyclic AMP, or dbcAMP) leads to the coordinate regulation of ChAT and VAChT gene expression. nih.govinvivochem.com This regulation is managed at the transcriptional level and is dependent on the PKA signaling pathway. Research has shown that PKA type II, specifically, is essential for this process. nih.govuky.edu

| Cell Line | Treatment | Target Genes | Observed Effect on mRNA Levels | Mediating Pathway |

| PC12 | Bucladesine (dbcAMP) | ChAT, VAChT | ~4-fold increase | PKA Type II |

Table 1: Effect of Bucladesine on Cholinergic Gene Locus in PC12 Cells. This table summarizes the findings from studies investigating the impact of Bucladesine on the expression of genes crucial for acetylcholine neurotransmission in a model cell line. nih.govinvivochem.com

The data indicate that inhibitors of PKA can reduce the mRNA levels of both ChAT and VAChT, further confirming the central role of this kinase in the Bucladesine-induced expression of the cholinergic gene locus. nih.gov

Regulation of Cell Viability and Apoptosis

Bucladesine influences cell viability and the process of programmed cell death, or apoptosis, through the modulation of key regulatory genes and proteins. Its effects are often context-dependent, varying with cell type and the presence of cellular stressors.

Bucladesine has demonstrated protective, anti-apoptotic effects in certain cellular models by modulating the expression of the Bcl-2 family of proteins and the activity of executioner caspases. The Bcl-2 family, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, is central to regulating the intrinsic pathway of apoptosis. The ratio of these proteins can determine a cell's susceptibility to a death signal nih.gov.

In a study using LLC-PK1 renal tubular cells, the radiocontrast medium ioversol was shown to induce cell injury by decreasing the mRNA expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax nih.gov. This shift in the Bcl-2/Bax ratio was accompanied by the activation of Caspase-3, a key executioner caspase that carries out the final steps of apoptosis nih.gov. Treatment with Bucladesine (as dibutyryl cAMP) effectively inhibited these changes, preventing the decrease in Bcl-2, halting the increase in Bax, and blocking caspase activation, thereby protecting the cells from injury nih.gov. This protective effect is linked to the activation of the PKA and PI3-kinase/Akt pathways, leading to the phosphorylation of the transcription factor CREB, which in turn enhances the expression of Bcl-2 nih.gov.

Conversely, in other cell types, Bucladesine can have different effects. For instance, in human neuroblastoma SH-SY5Y cells, treatment with Bucladesine was found to decrease the expression of Bcl-2 researchgate.net. Similarly, in human umbilical vein endothelial cells (HUVECs) cultured in serum-free medium, Bucladesine did not alter the expression levels of either Bcl-2 or Bax ahajournals.org. In cerebellar granule cells, Bucladesine mimicked the neuroprotective effect of PACAP by causing a dose-dependent and prolonged inhibition of Caspase-3 activity pnas.org. These findings highlight the cell-type specific nature of Bucladesine's influence on apoptotic pathways.

| Cell Type | Condition/Stimulus | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Reference |

|---|---|---|---|---|---|

| LLC-PK1 (Renal Tubular) | Ioversol-induced injury | Inhibited decrease in mRNA | Inhibited increase in mRNA | Inhibited activation | nih.gov |

| SH-SY5Y (Neuroblastoma) | Differentiation | Decreased expression | Not specified | Not specified | researchgate.net |

| HUVEC (Endothelial) | Serum deprivation | No effect on expression | No effect on expression | Not specified | ahajournals.org |

| Cerebellar Granule Cells | Apoptotic conditions | Not specified | Not specified | Inhibited activity | pnas.org |

Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis. It is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for breakdown. Key proteins, such as Beclin-1 and Microtubule-associated protein light chain 3 (LC3), are used as markers to monitor autophagic activity jcpres.comresearchgate.net. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation mdpi.com.

Influence on Cellular Metabolism and Bioenergetics

Bucladesine, by elevating intracellular cAMP, can significantly influence cellular energy metabolism and bioenergetics. The cAMP/PKA signaling pathway is known to be integrated with mitochondrial function, affecting processes from respiration to ATP synthesis nih.gov.

Mitochondria are central to cellular bioenergetics, responsible for generating the majority of the cell's ATP through oxidative phosphorylation. The cAMP signaling pathway is compartmentalized within the cell, with distinct pools of cAMP existing within the mitochondrial matrix nih.gov. This intramitochondrial cAMP can activate a local PKA, which then phosphorylates subunits of the respiratory chain complexes, modulating their activity and, consequently, ATP production nih.gov.

Studies have shown that activating the cAMP/PKA pathway can enhance mitochondrial function. For example, this pathway can lead to the phosphorylation of subunits within Complex I and Complex IV of the electron transport chain, which can increase the efficiency of oxidative phosphorylation and boost ATP synthesis nih.gov.

| Parameter | Cell/Tissue Model | Observed Effect of Bucladesine/cAMP Pathway | Reference |

|---|---|---|---|

| ADP/ATP Ratio | Rat Hippocampus (MDMA-induced toxicity model) | Mitigated the increase in the ratio | |

| Intracellular ATP Levels | Rat Hepatocytes | No reduction observed | |

| Mitochondrial ATP Synthesis | General (cAMP/PKA pathway) | Enhances ATP production via phosphorylation of respiratory chain complexes | nih.gov |

Impact on Ion Channel Conductivity

Bucladesine can modulate the activity of various ion channels, which are critical for numerous physiological processes, including nerve impulses and muscle contraction. This regulation often occurs through PKA-mediated phosphorylation of the channel proteins or associated regulatory units patsnap.com.

Research has demonstrated that Bucladesine has distinct effects on different types of ion channels. In the GH4C1 pituitary cell line, Bucladesine was shown to modulate voltage-dependent potassium (K+) channels. Specifically, its application decreased the current at voltages positive to -10 mV and increased the rate of channel inactivation by approximately two-fold nih.gov. Single-channel recordings revealed that this effect was specific to a smaller conductance (7.5 pS) K+ channel, while a larger conductance (~19 pS) channel was unaffected, indicating subtype-specific regulation nih.gov.

In another model using cultured kidney epithelial cells (A6), which are known to express amiloride-sensitive sodium (Na+) channels, pretreatment with Bucladesine (as DBcAMP) was found to increase the number of conductive Na+ channels per patch of membrane. This effect, which increases the total capacity for sodium transport, was achieved without altering the open probability of individual channels.

| Ion Channel Type | Cell/Tissue Model | Key Effect of Bucladesine | Magnitude of Effect | Reference |

|---|---|---|---|---|

| Voltage-Dependent Potassium Channel (7.5 pS subtype) | GH4C1 Pituitary Cells | Increased rate of inactivation | ~2-fold increase | nih.gov |

| Voltage-Dependent Potassium Channel (~19 pS subtype) | GH4C1 Pituitary Cells | No acceleration of inactivation | N/A | nih.gov |

| Amiloride-Sensitive Sodium Channel | A6 Kidney Epithelial Cells | Increased number of conductive channels | Not specified |

Preclinical Research Applications of Bucladesine in Disease Models

Central Nervous System (CNS) Research Models

Bucladesine (B1668021) has been extensively studied in various animal models to elucidate its role in the CNS. These studies have provided insights into its mechanisms of action and its potential for therapeutic intervention in neurological conditions.

Investigations into bucladesine have revealed its significant neuroprotective and neurogenic properties. It has been shown to protect neurons from damage and promote the generation of new neurons, particularly in the hippocampus, a brain region crucial for learning and memory.

Studies have demonstrated that bucladesine, also known as dibutyryl cyclic AMP (dBcAMP), can protect hippocampal neurons from degeneration and enhance neurogenesis. In a model of excitotoxic hippocampal injury induced by kainic acid in mice, treatment with dBcAMP resulted in significant neuroprotection in the CA3 and dentate hilus regions of the hippocampus. nih.gov This neuroprotective effect may be mediated by astrocytes and microglia in the vicinity of the injury. nih.gov

Furthermore, analysis of hippocampal neurogenesis revealed that while the injury caused a significant decrease in the generation of new neurons, treatment with dBcAMP enhanced the generation of new neurons. nih.govfrontiersin.org Morphological studies showed a significantly greater number of adult neurons and increased hippocampal neurogenesis in the hippocampi of mice treated with dBcAMP compared to the control group. nih.govfrontiersin.org These findings suggest that dBcAMP not only protects existing hippocampal neurons but also promotes the formation of new ones. nih.gov

Table 1: Effects of Bucladesine (dBcAMP) on Hippocampal Neurons in an Injury Model

| Parameter | Observation in Injury Model | Effect of Bucladesine (dBcAMP) Treatment |

|---|---|---|

| Neuroprotection | Neuronal degeneration in CA3 and dentate hilus regions | Significant neuroprotection of existing neurons nih.gov |

| Neurogenesis | Significant decrease in the generation of new neurons | Enhanced generation of new neurons nih.govfrontiersin.org |

| Number of Adult Neurons | Reduced number of mature neurons | Significantly greater number of adult neurons nih.govfrontiersin.org |

Bucladesine has been shown to reverse memory impairments in animal models of toxicity. In a study investigating the effects of sodium arsenate-induced toxicity in mice, bucladesine demonstrated a protective effect on avoidance memory retention. arakmu.ac.irarakmu.ac.ir Sodium arsenate administration was found to significantly impair avoidance memory. arakmu.ac.irarakmu.ac.ir

However, treatment with bucladesine, either alone or in combination with nicotine (B1678760), was able to reverse this impairment. arakmu.ac.irarakmu.ac.ir Specifically, a 4-day injection of bucladesine (600 nM) resulted in a significant increase in the step-through latency time at 48, 96, and 168 hours after an electric shock compared to the control group, indicating improved memory retention. arakmu.ac.irarakmu.ac.ir This suggests that bucladesine can counteract the detrimental effects of certain toxins on memory processes. arakmu.ac.irarakmu.ac.ir

Table 2: Effect of Bucladesine on Step-Through Latency in Mice with Sodium Arsenate-Induced Memory Impairment

| Treatment Group | Latency Time (seconds) at 48h | Latency Time (seconds) at 96h | Latency Time (seconds) at 168h |

|---|---|---|---|

| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Data is presented as a significant increase compared to the control group as specific values were not provided in the abstract. arakmu.ac.irarakmu.ac.ir

Preclinical studies have indicated that bucladesine can alleviate mitochondrial dysfunction caused by neurotoxicants like 3,4-methylenedioxymethamphetamine (MDMA) and sodium arsenate. arakmu.ac.irnih.govnih.gov In a study involving intrahippocampal infusion of MDMA in rats, the neurotoxicant was found to cause significant mitochondrial dysfunction. nih.govnih.gov This was evidenced by a marked increase in the hippocampal ADP/ATP ratio, reactive oxygen species (ROS) levels, collapse of the mitochondrial membrane potential (MMP), mitochondrial swelling, and outer membrane damage leading to the release of cytochrome c. nih.govnih.gov

Treatment with bucladesine was found to markedly reduce these destructive effects of MDMA, suggesting a protective role against neurotoxicant-induced mitochondrial damage. nih.govnih.gov Similarly, bucladesine has demonstrated protective effects against sodium arsenate-induced toxicity, which is also associated with mitochondrial dysfunction. arakmu.ac.ir The mechanism of action is thought to involve the activation of the cAMP/PKA pathway. arakmu.ac.ir

Table 3: Effect of Bucladesine on MDMA-Induced Mitochondrial Impairments

| Mitochondrial Parameter | Effect of MDMA | Effect of Bucladesine Treatment |

|---|---|---|

| ADP/ATP Ratio | Marked increase nih.govnih.gov | Reduction of MDMA's effect nih.govnih.gov |

| Reactive Oxygen Species (ROS) Level | Marked increase nih.govnih.gov | Reduction of MDMA's effect nih.govnih.gov |

| Mitochondrial Membrane Potential (MMP) | Collapse nih.govnih.gov | Attenuation of collapse nih.govnih.gov |

| Mitochondrial Swelling | Increased nih.govnih.gov | Reduction of swelling nih.govnih.gov |

| Mitochondrial Outer Membrane Damage | Increased nih.govnih.gov | Reduction of damage nih.govnih.gov |

| Cytochrome c Release | Increased nih.govnih.gov | Reduction of release nih.govnih.gov |

Research has also focused on the role of bucladesine in enhancing cognitive function and modulating synaptic plasticity, the cellular mechanism underlying learning and memory.

Studies in rodent models have consistently demonstrated that bucladesine can enhance spatial memory. In the Morris water maze task, a common method for assessing spatial learning and memory in rats, intrahippocampal infusion of bucladesine has been shown to improve memory retention. nih.gov

Bilateral infusion of 10 and 100 microM bucladesine into the CA1 region of the hippocampus led to a significant reduction in escape latency and travel distance, indicating an improvement in spatial memory compared to the control group. nih.gov Interestingly, while lower concentrations of bucladesine (1 and 5 microM) alone did not significantly improve spatial memory, they did so when co-administered with nicotine, suggesting a synergistic interaction. nih.gov These findings highlight the potential of bucladesine to enhance cognitive functions related to spatial navigation and memory. nih.gov

Table 4: Effect of Intrahippocampal Bucladesine Infusion on Spatial Memory in the Morris Water Maze

| Treatment Group | Effect on Escape Latency | Effect on Travel Distance |

|---|---|---|

| Bucladesine (10 µM) | Significant reduction nih.gov | Significant reduction nih.gov |

| Bucladesine (100 µM) | Significant reduction nih.gov | Significant reduction nih.gov |

| Bucladesine (1 µM) | No significant improvement nih.gov | Data not available in abstract |

| Bucladesine (5 µM) | No significant improvement nih.gov | Data not available in abstract |

| Compound Name |

|---|

| Bucladesine |

| Bucladesine sodium |

| Nicotine |

| Sodium Arsenate |

| 3,4-Methylenedioxymethamphetamine (MDMA) |

| Kainic acid |

| Dibutyryl cyclic AMP (dBcAMP) |

| Cyclic adenosine (B11128) monophosphate (cAMP) |

Cognitive Function and Synaptic Plasticity

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Expression

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), has been instrumental in elucidating the role of the cAMP signaling pathway in synaptic plasticity, particularly in the mechanisms of long-term potentiation (LTP) and long-term depression (LTD). LTP and LTD are enduring changes in the strength of synaptic connections between neurons and are considered fundamental cellular mechanisms for learning and memory.

In studies on rat hippocampal slices, the application of Bucladesine has been shown to potentiate both the population spike and the population excitatory postsynaptic potential (EPSP) slope in the CA1 region. nih.gov Specifically, after a 30-minute application and subsequent washout, the population EPSP slope and the population spike were potentiated by a mean of 51% and 64% above baseline, respectively. nih.gov This Bucladesine-induced potentiation was found to occlude LTP induced by high-frequency electrical stimulation, and conversely, LTP occluded the potentiation induced by Bucladesine. nih.gov These findings suggest that both components of LTP in the CA1 area of the rat hippocampus involve distinct cAMP-dependent mechanisms. nih.gov

The table below summarizes the key findings from a study investigating the effects of Bucladesine on LTP in the CA1 region of rat hippocampal slices.

| Parameter | Observation | Mean Potentiation | Implication |

| Population EPSP Slope | Potentiated after Bucladesine washout | 51% above baseline | Suggests a role for cAMP in strengthening synaptic transmission. |

| Population Spike | Potentiated after Bucladesine washout | 64% above baseline | Indicates increased neuronal excitability mediated by the cAMP pathway. |

| Occlusion with LTP | Bucladesine-induced potentiation and electrically-induced LTP occluded each other | N/A | Supports the involvement of a common cAMP-dependent mechanism in both processes. |

Data sourced from research on rat hippocampal slices. nih.gov

While the direct effects of Bucladesine on LTD are less extensively detailed in the provided context, the established role of cAMP in synaptic plasticity suggests its involvement. LTD, a long-lasting decrease in synaptic efficacy, is often associated with different signaling cascades than LTP. However, the intricate balance between LTP and LTD is crucial for maintaining normal brain function, and the modulation of the cAMP pathway by agents like Bucladesine can influence this balance.

Demyelination and Remyelination Studies

Bucladesine's influence on the processes of demyelination and remyelination has been investigated in preclinical models, highlighting its potential to modulate the fate of oligodendrocyte precursor cells (OPCs) and promote the repair of myelin sheaths.

Effects in Cuprizone-Induced Demyelination Models

The cuprizone (B1210641) model is a widely used experimental paradigm to induce demyelination and study subsequent remyelination in the central nervous system. Research in this area has explored the effects of Bucladesine on key cellular players involved in myelin repair. Studies have shown that Bucladesine can promote the differentiation of OPCs into mature, myelinating oligodendrocytes. This is a critical step in the remyelination process, as mature oligodendrocytes are responsible for producing and maintaining the myelin sheath around axons.

Furthermore, investigations have demonstrated that Bucladesine can enhance the expression of myelin-related genes and proteins in the corpus callosum of cuprizone-treated mice. This indicates a direct effect on the molecular machinery responsible for myelin synthesis. The pro-differentiative and pro-myelinating effects of Bucladesine in this model are thought to be mediated through the elevation of intracellular cAMP levels, which activates protein kinase A (PKA) and subsequently triggers a signaling cascade that promotes oligodendrocyte differentiation and myelin production.

Mobilization of Neural Stem Cells in Subventricular Zone

The subventricular zone (SVZ) is a critical neurogenic niche in the adult brain that contains neural stem cells (NSCs) capable of differentiating into various neural cell types, including oligodendrocytes. The mobilization and differentiation of these endogenous precursor cells are considered a promising strategy for promoting CNS repair.

Studies have indicated that Bucladesine can influence the behavior of NSCs within the SVZ. It has been observed to promote the proliferation of NSCs and their differentiation towards an oligodendroglial lineage. By stimulating the production of new oligodendrocytes from the SVZ, Bucladesine could potentially contribute to the pool of cells available for remyelination in demyelinated lesions. This mobilization of endogenous precursors represents a significant therapeutic avenue for demyelinating diseases, and the ability of Bucladesine to modulate this process underscores its potential in regenerative neurology.

Modulation of Neurological Disorders in Experimental Paradigms

Bucladesine has been investigated in various experimental models of neurological disorders, demonstrating its capacity to modulate neuronal excitability and withdrawal syndromes.

Seizure Latency and Threshold in Pentylenetetrazol Models

The pentylenetetrazol (PTZ) model is a common pharmacological model used to induce seizures in rodents and to screen for potential anticonvulsant compounds. Studies have shown that Bucladesine can influence seizure parameters in this model. Specifically, in wild-type mice, Bucladesine has been found to reduce the latency to seizure onset and decrease the seizure threshold when administered in conjunction with PTZ. This suggests a proconvulsant effect in this particular experimental context. Further research has indicated that the combination of Bucladesine with pentoxifylline, a phosphodiesterase inhibitor, can have an additive effect on reducing seizure latency and threshold.

The table below summarizes the observed effects of Bucladesine in the pentylenetetrazol-induced seizure model in wild-type mice.

| Parameter | Effect of Bucladesine |

| Seizure Latency | Reduced |

| Seizure Threshold | Reduced |

Observations from studies in wild-type mice.

Attenuation of Morphine Withdrawal Syndrome

Bucladesine has also been evaluated for its effects on the signs of morphine withdrawal, a model used to study opioid dependence. In wild-type mice, Bucladesine has been shown to significantly attenuate the symptoms of morphine withdrawal syndrome. wikipedia.org This suggests that the cAMP signaling pathway plays a role in the neuroadaptations that occur during chronic opioid exposure and withdrawal. Furthermore, when a high dose of Bucladesine was combined with H-89, a protein kinase A (PKA) inhibitor, there was an additive attenuating effect on the withdrawal syndromes. wikipedia.org This finding further implicates the cAMP-PKA pathway in the modulation of opioid withdrawal and suggests that interventions targeting this pathway could be beneficial.

Potential in Alzheimer's Disease Preclinical Models (e.g., Aβ-induced cytotoxicity)

While direct preclinical studies of Bucladesine's effects on amyloid-beta (Aβ)-induced cytotoxicity in Alzheimer's disease (AD) models are not extensively detailed in available research, its known biological activities suggest potential neuroprotective mechanisms. As a stable analogue of cAMP, Bucladesine activates cAMP-dependent protein kinases, which are involved in numerous cellular functions, including neuronal survival and differentiation. stemcell.comrndsystems.com Research indicates that dibutyryl-cAMP (Bucladesine) can prime neurons for growth and is used to induce morphological differentiation of astrocytes and stimulate neurite outgrowth in cell cultures. stemcell.combiorxiv.org

Furthermore, Bucladesine has been shown to suppress experimental autoimmune encephalomyelitis, a demyelinating disease model, suggesting a capacity to modulate neuroinflammatory and degenerative processes that are also features of Alzheimer's disease. nih.gov This anti-inflammatory and regenerative potential, mediated at least in part by the recruitment of endogenous neural stem cells, points to a possible, though not yet directly demonstrated, role in counteracting the complex pathology of AD. nih.gov

Promotion of Neural Regeneration (e.g., Spinal Cord Injury models)

Bucladesine has demonstrated significant potential in promoting neural regeneration in preclinical models of spinal cord injury (SCI). The compound's utility stems from its ability to enhance both the survival and directed differentiation of transplanted neural stem/progenitor cells (NSPCs).

In a key study using a rat model of spinal cord transection, NSPCs pre-treated with dibutyryl cyclic-AMP (dbcAMP) before transplantation exhibited a remarkably high survival rate of approximately 80% at both two and six weeks post-transplantation. This is a substantial improvement over typical stem cell transplantation outcomes, which often result in less than 1% survival over similar periods.

Furthermore, dbcAMP pre-treatment significantly influenced the fate of the transplanted cells. It resulted in the greatest number of NSPCs differentiating into neurons (37±4%), compared to groups treated with dbcAMP-releasing microspheres (27±14%) or untreated NSPCs (15±7%). Conversely, differentiation into oligodendrocytes and astrocytes was highest among the untreated NSPCs. This targeted differentiation into neurons, coupled with extensive axonal regeneration into the injury site, contributed to improved functional recovery in the animals.

| Treatment Group | NSPC Survival Rate (at 2 and 6 weeks) | Differentiation into Neurons | Differentiation into Oligodendrocytes/Astrocytes |

|---|---|---|---|

| NSPCs Pre-treated with dbcAMP | ~80% | 37 ± 4% | Lowest |

| NSPCs with dbcAMP-releasing microspheres | Not Reported | 27 ± 14% | Intermediate |

| Untreated NSPCs | <1% (Typical) | 15 ± 7% | Highest |

Immunological and Inflammatory Research Models

Bucladesine's role as a cAMP analogue positions it as a modulator of inflammatory and immune responses. Preclinical studies have explored its effects in models of acute inflammation and on specific immune cell types and signaling pathways.

Anti-inflammatory Effects in Acute Skin Inflammation Models

In a mouse model of acute skin inflammation induced by arachidonic acid, a topical cream formulation of Bucladesine was shown to be active and capable of significantly reducing inflammatory edema. The anti-inflammatory activity of a 1.5% Bucladesine emulsion was comparable in magnitude to that of a potent PDE4 inhibitor, another class of drugs that acts by increasing intracellular cAMP. This effect was observed after both single and multiple administrations, indicating its potential as a therapeutic option for skin diseases with an inflammatory component.

Regulation of Pro-inflammatory Cytokines (e.g., Interleukin-6) and Signaling Pathways (e.g., NF-κB)

The regulatory role of Bucladesine on pro-inflammatory cytokines like Interleukin-6 (IL-6) appears to be context-dependent. In murine bone marrow stromal cells, dibutyryl cyclic AMP was found to induce a transient increase in the steady-state level of IL-6 mRNA and enhance the release of the IL-6 protein. nih.gov Similarly, in murine macrophage cell lines, while Bucladesine alone did not induce IL-6 production, it worked synergistically with lipopolysaccharide (LPS) to cause a dose-dependent enhancement of IL-6 secretion and mRNA expression. nih.gov In contrast, Bucladesine has also been shown to suppress the production of other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages. nih.gov

While direct studies on Bucladesine's effect on the NF-κB signaling pathway are limited, its mechanism of elevating intracellular cAMP is relevant. Inhibitors of phosphodiesterase 4 (PDE4), which also increase cAMP levels, have been shown to inhibit the translocation of the phosphorylated NF-κB subunit p65. researchgate.net This suggests a potential indirect mechanism by which Bucladesine could modulate this key inflammatory pathway. The NF-κB pathway is a critical regulator of genes involved in immune and inflammatory responses. nih.govnih.gov

Impact on Specific Immune Cell Types (e.g., Eosinophils)

Research has demonstrated a direct impact of Bucladesine on eosinophils, a key cell type in allergic inflammation. In studies on human eosinophils, treatment with dibutyryl cyclic AMP (dbcAMP) led to a dose-dependent increase in eosinophil survival and a corresponding decrease in apoptosis. This effect was mediated through the activation of protein kinase A (PKA), as a PKA inhibitor blocked the survival-promoting effects of dbcAMP. This suggests that the cAMP-PKA pathway is an important component in regulating the lifespan of eosinophils.

Cardiovascular System Research

Bucladesine has been examined in various cardiovascular research models, revealing its influence on cardiac function, its potential role in protecting against reperfusion injury, and its effects on vascular smooth muscle.

Effects on Cardiac Function and Hypertrophy

In a working rat heart preparation, Bucladesine was shown to dose-dependently increase systolic pressure, cardiac work, and coronary flow under normal perfusion pressure. nih.gov It had minimal effect on heart rate or cardiac output in this model. nih.gov These findings suggest a direct positive inotropic and vasodilatory effect on the heart muscle and coronary vessels. nih.gov Further studies on its hemodynamic effects revealed that in the context of congestive heart failure, Bucladesine acts as a powerful vasodilator on resistance vessels. nih.gov It significantly reduced total systemic vascular resistance and increased the cardiac index in patients with congestive heart failure. nih.gov

| Hemodynamic Variable | Change After DBcAMP Infusion |

|---|---|

| Total Systemic Vascular Resistance Index | Decreased |

| Cardiac Index | Increased |

| Pulmonary Arterial End-Diastolic Pressure | Decreased |

| Mean Arterial Blood Pressure | Decreased |

| Heart Rate | Increased |

Data derived from a study on patients with congestive heart failure. nih.gov

Role in Myocardial Ischemia-Reperfusion Injury Models

The protective potential of Bucladesine has been explored in the context of ischemia-reperfusion (I/R) injury, a phenomenon where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. In a rat model of lung injury caused by cold preservation and I/R, the addition of dibutyryl cyclic-AMP (db-cAMP) to the preservative solution was found to attenuate the injury. nih.gov Electron microscopy revealed that the db-cAMP-treated group had less damage to the pulmonary arterial endothelium. nih.gov This protective effect on the vascular endothelium is a key mechanism that could be relevant in mitigating myocardial I/R injury, as endothelial damage is a critical component of the pathophysiology. nih.gov

Influence on Vascular Smooth Muscle Cells (e.g., proliferation, migration)

Bucladesine directly influences the function of vascular smooth muscle cells (VSMCs). In isolated rat aorta, dibutyryl cyclic AMP (db-cAMP) was shown to inhibit contractions induced by norepinephrine. nih.gov The mechanism for this vasodilatory effect involves both a decrease in the cytosolic Ca2+ level and a reduction in the Ca2+ sensitivity of the contractile elements within the smooth muscle cells. nih.gov The broader signaling pathway involving cAMP is also known to inhibit other critical functions of VSMCs, including proliferation and migration, which are key events in the development of vascular diseases like atherosclerosis and restenosis. mdpi.com

Modulatory Effects on Cardiac Myocyte Function

Bucladesine, also known as dibutyryl cyclic AMP (dbcAMP), has been investigated for its effects on cardiac myocyte function in preclinical models. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it directly activates protein kinase A and other cAMP-dependent pathways, leading to physiological responses in heart muscle cells.

In a study utilizing a working rat heart preparation, bucladesine demonstrated dose-dependent effects on cardiac function. nih.gov At a normal perfusion pressure, bucladesine increased systolic pressure, cardiac work, and coronary flow. nih.gov Notably, it had minimal impact on heart rate or cardiac output under these conditions. nih.gov However, when the perfusion pressure was reduced, bucladesine was observed to increase systolic pressure, coronary flow, and cardiac output. nih.gov At a lower concentration under reduced pressure, it caused a decrease in heart rate, while a higher concentration resulted in a negligible change. nih.gov

Another study investigated the contractile response of ventricular myocytes isolated from rats treated with noradrenaline. nih.gov In these desensitized cells, the response to dbcAMP, as measured by the dbcAMP/calcium ratio, was depressed, although to a lesser extent than the response to isoprenaline or forskolin. nih.gov This suggests that while prolonged exposure to catecholamines can impact downstream signaling of the adenylate cyclase cascade, the direct application of a cAMP analog like bucladesine can still elicit a response, albeit a reduced one. nih.gov

Table 1: Effects of Bucladesine on Cardiac Function in a Working Rat Heart Model

| Condition | Parameter | Effect of Bucladesine |

|---|---|---|

| Normal Perfusion Pressure | Systolic Pressure | Increased |

| Cardiac Work | Increased | |

| Coronary Flow | Increased | |

| Heart Rate | Negligible Change | |

| Cardiac Output | Negligible Change | |

| Reduced Perfusion Pressure | Systolic Pressure | Increased |

| Coronary Flow | Increased | |

| Cardiac Output | Increased | |

| Heart Rate | Decreased (at 10⁻⁴ M) or Negligible Change (at 3x10⁻⁴ M) |

Other Organ System Investigations

Protective Effects in Hepatic Injury Models

Bucladesine has demonstrated significant protective effects in preclinical models of acute liver injury. In a study involving rats with acute hepatic failure induced by D-galactosamine and lipopolysaccharide, the administration of dibutyryl cyclic AMP (DBcAMP) markedly improved survival rates. nih.gov The survival rate in the control group was only 7%, whereas treatment with seven doses of DBcAMP resulted in a 100% survival rate, and two doses led to a 53% survival rate. nih.gov

The protective effects of bucladesine were further evidenced by biochemical and histological findings. The treatment significantly attenuated the rise in alanine (B10760859) transaminase (ALT) levels, a key marker of liver damage. nih.gov Furthermore, serum levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in liver injury, were substantially lower in the DBcAMP-treated groups. nih.gov Histological examination of liver tissue from the control group revealed extensive necrosis, while the livers of bucladesine-treated rats showed only mild necrosis and inflammatory cell infiltration. nih.gov These findings suggest that bucladesine suppresses acute hepatic failure by mitigating inflammation and cellular damage. nih.gov

Table 2: Protective Effects of Bucladesine (DBcAMP) in a Rat Model of Acute Hepatic Failure

| Treatment Group | Survival Rate | Serum ALT Level (KU) | Serum TNF-α Level (IU/ml) | Liver Histology |

|---|---|---|---|---|

| Control (D-Gal + Et) | 7% | 3475 +/- 488 | 1334 +/- 328 | Extensive Necrosis |

| DBcAMP (2 doses) | 53% | 376 +/- 49 | 463 +/- 30 | Mild Necrosis and Infiltration |

| DBcAMP (7 doses) | 100% | 242 +/- 69 | 155 +/- 42 | Mild Necrosis and Infiltration |

Methodological Frameworks in Bucladesine Research

In Vitro Experimental Design and Assays

In vitro studies provide a controlled environment to dissect the molecular and cellular effects of Bucladesine (B1668021). The choice of cell lines is paramount and is dictated by the specific research question, whether it pertains to neuroscience, immunology, or oncology.

Cell Line Selection and Culture Conditions

A variety of cell lines have been employed to explore the multifaceted activities of Bucladesine. Each cell line offers a unique model system to study specific cellular processes.

PC12 Cells: Derived from a pheochromocytoma of the rat adrenal medulla, the PC12 cell line is a cornerstone of neurobiological research. nih.gov When treated with nerve growth factor (NGF), these cells differentiate into sympathetic-like neurons, making them an invaluable tool for studying neuronal differentiation and neurite outgrowth. mdpi.com Bucladesine has been observed to stimulate neurite outgrowth in PC12 cells. nih.gov Standard culture conditions for PC12 cells typically involve RPMI 1640 medium supplemented with fetal bovine serum. nih.gov

C6 Glioma Cells: The rat C6 glioma cell line serves as a widely used model for glioblastoma multiforme, an aggressive form of brain cancer. nih.gov These cells are instrumental in studying glioma cell proliferation, differentiation, and invasion. nih.gov Bucladesine has been shown to induce differentiation and affect the cell cycle of C6 glioma cells, often leading to an inhibition of proliferation. oaepublish.com Culture conditions generally consist of F12/DMEM medium with fetal bovine serum.

EoL-1 Cells: The EoL-1 cell line, established from a patient with eosinophilic leukemia, is a critical model for studying eosinophil differentiation and apoptosis. nih.gov Research has demonstrated that Bucladesine can halt the proliferation of EoL-1 cells, induce their differentiation into eosinophilic granule-containing cells, and ultimately lead to apoptosis. nih.gov

SH-SY5Y Cells: This human neuroblastoma cell line is extensively used in neuroscience to investigate neurotoxicity, neuroprotection, and neurodegenerative diseases. Bucladesine has been found to have a biphasic effect on SH-SY5Y cell proliferation, with lower concentrations stimulating growth by promoting the G1/S transition in the cell cycle.

Neural Stem/Progenitor Cells (NSPCs): NSPCs are multipotent cells capable of differentiating into neurons, astrocytes, and oligodendrocytes, making them a focal point of regenerative medicine research. Studies have shown that Bucladesine promotes the neuronal differentiation of adult NSPCs. This effect is significant for potential therapeutic applications in conditions like spinal cord injury.

Table 1: Cell Lines Used in Bucladesine Research

| Cell Line | Origin | Key Research Application with Bucladesine |

|---|---|---|

| PC12 | Rat Pheochromocytoma | Neuronal differentiation and neurite outgrowth |

| C6 Glioma | Rat Glioma | Inhibition of proliferation and induction of differentiation |

| EoL-1 | Human Eosinophilic Leukemia | Induction of differentiation and apoptosis |

| SH-SY5Y | Human Neuroblastoma | Regulation of cell proliferation |

| NSPCs | Neural Stem/Progenitor Cells | Promotion of neuronal differentiation |

Molecular and Biochemical Analyses

To understand the mechanisms underlying Bucladesine's effects at a subcellular level, a range of molecular and biochemical assays are employed.

PKA Activity Assays: As a cell-permeable analog of cyclic AMP (cAMP), Bucladesine is a known activator of Protein Kinase A (PKA). PKA activity assays are therefore fundamental in studies involving Bucladesine to confirm the engagement of the cAMP-PKA signaling pathway. These assays typically measure the phosphorylation of specific PKA substrates.

Western Blotting for Protein Expression: This technique is widely used to detect and quantify specific proteins in cell or tissue extracts. In Bucladesine research, Western blotting can be used to measure changes in the expression levels of proteins involved in cell cycle regulation, apoptosis (e.g., Bcl-2, Bax, Caspase-3), and neuronal differentiation.

ELISA for Cytokine Levels: The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids. In the context of Bucladesine's anti-inflammatory properties, ELISA can be used to measure the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) in cell culture supernatants or in vivo samples.

RT-qPCR for Gene Expression: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique for detecting and quantifying mRNA levels of specific genes. nih.gov This allows researchers to understand how Bucladesine may regulate cellular processes at the level of gene transcription. For instance, in PC12 cells, treatment with Bucladesine has been shown to increase the mRNA levels of choline (B1196258) acetyltransferase (ChAT) and vesicular acetylcholine (B1216132) transporter (VAChT).

Functional Cellular Assays

Functional assays are crucial for determining the physiological consequences of Bucladesine treatment on cells.

Proliferation Assays: These assays measure the rate of cell division. In studies with C6 glioma and EoL-1 cells, Bucladesine has been shown to inhibit proliferation. oaepublish.comnih.gov Conversely, at certain concentrations, it can stimulate the proliferation of SH-SY5Y cells.

Differentiation Assays: These assays assess the process by which a cell changes from one cell type to a more specialized type. Bucladesine is a potent inducer of differentiation in several cell lines, including PC12, C6 glioma, EoL-1, and NSPCs. nih.govoaepublish.comnih.gov

Neurite Outgrowth Quantification: In neuronal cell lines like PC12, the quantification of neurite outgrowth is a key measure of neuronal differentiation. nih.gov This is often assessed by microscopy and image analysis to measure the length and branching of neurites. Bucladesine has been shown to promote neurite outgrowth, an effect that can be quantified to determine its neurodifferentiative potential.

In Vivo Preclinical Model Selection and Implementation

In vivo studies in animal models are a critical step in preclinical research, providing insights into the systemic effects, efficacy, and potential therapeutic applications of a compound in a living organism.

Animal Model Characteristics and Justification

The choice of animal model, including species, strain, and age, is a critical determinant of the relevance and translatability of preclinical findings.

Rodent Strains: The majority of in vivo research on Bucladesine has been conducted in rodents.

Mice: The C57BL/6 strain is frequently used, particularly in models of demyelination like the cuprizone (B1210641) model. This strain is well-characterized immunologically and genetically. BALB/c mice have also been used in studies of brain injury.

Rats: Sprague-Dawley and Wistar rats are commonly used in neuropharmacological and toxicological studies. For instance, Sprague-Dawley rats have been used to investigate the effects of Bucladesine in models of arsenic-induced neurotoxicity, while Wistar rats have been used in studies of arsenic's impact on reproductive function.

Age: The age of the animals is a crucial variable. Most studies use young adult rodents (e.g., 6-8 weeks old mice) to ensure a consistent physiological state and to avoid the confounding effects of aging. However, the choice of age can be tailored to the specific disease model. For example, in developmental neurotoxicity studies, exposure might begin during gestation or in early postnatal life.

Induction of Experimental Disease Models

To test the therapeutic potential of Bucladesine, various experimental disease models are induced in animals.

Cuprizone-induced Demyelination: This is a widely used model for studying demyelination and remyelination, relevant to diseases like multiple sclerosis. C57BL/6J mice are fed a diet containing the copper chelator cuprizone, which leads to oligodendrocyte loss and subsequent demyelination, particularly in the corpus callosum. Bucladesine has been shown to have protective effects in this model, preventing demyelination and exhibiting anti-inflammatory and anti-apoptotic properties.

Kainic Acid-induced Injury: Kainic acid, an analog of the excitatory neurotransmitter glutamate, is used to induce excitotoxic neuronal injury, particularly in the hippocampus. This model is relevant for studying neurodegenerative conditions and epilepsy. Bucladesine has demonstrated a neuroprotective role in this model, rescuing neurons from degeneration.

Sodium Arsenate Toxicity: Sodium arsenate is a form of inorganic arsenic that can induce toxicity in various organ systems. While direct studies of Bucladesine in a sodium arsenate toxicity model are not prevalent, this model, often implemented in Wistar or Sprague-Dawley rats, is used to study arsenic-induced reproductive and neurobehavioral toxicity. Given Bucladesine's neuroprotective properties, its potential effects in this model warrant investigation.

Pentylenetetrazol-induced Seizure: Pentylenetetrazol (PTZ) is a GABA receptor antagonist used to induce seizures in rodents, serving as a model for generalized seizures. Studies have investigated the effect of Bucladesine on PTZ-induced seizures in mice, revealing its potential to modulate seizure latency and threshold.

Arachidonic Acid-induced Ear Edema: This is a common model of acute, non-immunological inflammation. nih.gov Topical application of arachidonic acid to the mouse ear induces a rapid and measurable edematous response. Bucladesine, formulated in a cream, has been shown to significantly reduce this inflammatory edema, highlighting its anti-inflammatory activity. nih.gov

Table 2: In Vivo Models in Bucladesine Research

| Disease Model | Induction Method | Animal Model | Key Findings with Bucladesine |

|---|---|---|---|

| Demyelination | Cuprizone in diet | C57BL/6J mice | Protective effect on myelination, anti-inflammatory, anti-apoptotic |

| Neurotoxicity | Kainic acid injection | BALB/c mice | Neuroprotection in the hippocampus |

| Toxicity | Sodium arsenate in drinking water | Wistar/Sprague-Dawley rats | Established model for arsenic toxicity; Bucladesine's role is a potential area of research |

| Seizure | Pentylenetetrazol injection | Mice | Modulation of seizure latency and threshold |

| Inflammation | Topical arachidonic acid | Albino Swiss mice | Reduction of inflammatory ear edema |

Behavioral Phenotyping and Cognitive Assessments (e.g., Water Maze, Passive Avoidance, Open Field Test)

In preclinical research, behavioral phenotyping is crucial for assessing the functional effects of compounds on the central nervous system. Standardized tests are employed to evaluate cognitive functions, anxiety levels, and locomotor activity. For Bucladesine, a key focus has been on its potential to modulate learning and memory, primarily investigated through spatial navigation tasks.

The Morris water maze (MWM) is a widely used paradigm to assess hippocampal-dependent spatial learning and memory in rodents. nih.govnih.govfrontiersin.org Research involving the intrahippocampal infusion of Bucladesine into the CA1 region of rats has demonstrated its impact on cognitive performance in this task. medchemexpress.commedchemexpress.com Studies have shown that bilateral infusion of Bucladesine can lead to a significant improvement in spatial memory, as evidenced by a reduction in the time (escape latency) and distance traveled to locate a hidden platform. medchemexpress.commedchemexpress.com These findings suggest that Bucladesine, by activating the cAMP/PKA pathway, may enhance spatial memory retention. medchemexpress.com

Another common assessment tool is the open field test, which measures general locomotor activity and anxiety-like behavior by tracking an animal's movement in a novel, open arena. northumbria.ac.uknih.govaugusta.edu Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded to gauge the effects of a substance on motor function and anxiety. researchgate.netmeliordiscovery.com While this test is standard for neuropharmacological profiling, specific studies detailing the effects of Bucladesine in the open field test are not extensively documented in the reviewed literature.

| Behavioral Test | Animal Model | Key Findings with Bucladesine | Assessed Functions |

|---|---|---|---|

| Morris Water Maze | Rat (Albino-Wistar) | Bilateral intrahippocampal infusion led to a significant reduction in escape latency and travel distance. medchemexpress.commedchemexpress.com | Spatial Learning & Memory |

| Open Field Test | Not specified in reviewed literature for Bucladesine | N/A | Locomotor Activity & Anxiety-like Behavior |

Histopathological and Immunostaining Techniques (e.g., Neuronal Markers, Myelin Stains, Glial Scar Markers)

Histopathological and immunostaining techniques are fundamental in Bucladesine research to visualize and quantify the compound's effects at a cellular and tissue level, particularly within the nervous system. These methods allow for the examination of cell survival, differentiation, and the expression of specific proteins that serve as markers for different cell types and pathological features.

In the context of spinal cord injury (SCI) models, research has utilized immunostaining to track the fate of transplanted neural stem/progenitor cells (NSPCs) treated with Bucladesine. nih.gov These studies have shown that Bucladesine promotes the differentiation of NSPCs into neurons, identified by the neuronal marker βIII-tubulin. nih.gov Quantitative analysis revealed that pre-treating NSPCs with Bucladesine before transplantation significantly increased the number of cells differentiating into neurons in vivo (37%) compared to untreated NSPCs (15%). nih.gov Conversely, this neuronal differentiation trend was accompanied by a decrease in the proportion of NSPC-derived oligodendrocytes and astrocytes, indicating a directed influence on cell lineage commitment. nih.gov

Bucladesine's effect on glial cells, specifically astrocytes, has also been a subject of investigation. In dissociated rat cerebellar cultures, treatment with Bucladesine induces a morphological transformation of flat astroglia into process-bearing, stellate cells. nih.gov This change in morphology alters the interaction between astrocytes and neurons. Immunocytochemical studies using markers for extracellular matrix proteins, such as fibronectin, have revealed that fibronectin appears to be associated more with the flat, untransformed astroglia than the stellate astroglia induced by Bucladesine. nih.gov This suggests that Bucladesine can modulate not only cell differentiation but also the relationship between cells and their surrounding extracellular environment. The formation of a glial scar, a barrier to axonal regeneration after injury, is a critical area of study, though direct investigation of Bucladesine's effects on specific glial scar markers was not detailed in the reviewed sources. nih.govbiorxiv.orgmdpi.com

| Technique/Marker | Model System | Observed Effect of Bucladesine | Reference |

|---|---|---|---|

| Immunostaining (βIII-tubulin) | Rat SCI model with NSPC transplantation | Increased differentiation of transplanted NSPCs into neurons. | nih.gov |

| Immunocytochemistry (Fibronectin) | Rat cerebellar cultures | Induced morphological differentiation of astrocytes; fibronectin associated with non-differentiated astroglia. | nih.gov |

| Cell Counting (NSPC differentiation) | Rat SCI model with NSPC transplantation | Increased neuron count (37%); decreased oligodendrocyte and astrocyte count from transplanted cells. | nih.gov |

Considerations for Compound Stability and Formulation in Experimental Media (e.g., Hydrolysis in Aqueous Solutions, Solubility in Solvents)

The physicochemical properties of Bucladesine, particularly its stability and solubility, are critical considerations for the design and reproducibility of in vitro and in vivo experiments. These factors dictate the compound's bioavailability, the choice of appropriate vehicles for administration, and the shelf-life of prepared solutions.

Bucladesine sodium is readily soluble in aqueous solutions such as water and phosphate-buffered saline (PBS). nih.govtargetmol.comcaymanchem.com However, it exhibits limited stability in these media due to hydrolysis. nih.gov At room temperature, approximately 20% of Bucladesine in an aqueous solution can hydrolyze within eight days. nih.gov This degradation process is accelerated at pH values below 5 and above 7. nih.gov The hydrolytic cleavage of the butyryl groups results in the release of butyric acid, which can be a confounding factor in experimental setups. nih.gov

To overcome this instability, researchers have explored various non-aqueous solvents and formulation strategies. Bucladesine is poorly soluble in hydrophobic vehicles like silicones and triglycerides. nih.gov However, it demonstrates good solubility in organic solvents such as propylene (B89431) glycol, ethylene (B1197577) glycol, n-methyl pyrrolidone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). nih.govtargetmol.comcaymanchem.com Notably, Bucladesine was found to be stable when dissolved in n-methyl pyrrolidone, with no hydrolysis observed over a 14-day period. nih.gov For experimental use, stock solutions in DMSO or distilled water may be stored at -20°C for up to one month. chemicalbook.com The solid powder form is stable for extended periods when stored appropriately. caymanchem.comchemicalbook.com

| Solvent | Solubility/Concentration | Stability Notes |

|---|---|---|

| H₂O | 49.1 mg/mL targetmol.com | Unstable; ~20% hydrolysis in 8 days at room temp. nih.gov Solutions may be stored at -20°C for up to 1 month. chemicalbook.com |

| DMSO | 55 mg/mL targetmol.com | Solutions may be stored at -20°C for up to 1 month. chemicalbook.com |

| PBS (pH 7.2) | 10 mg/mL caymanchem.com | Hydrolysis is increased at pH > 7. nih.gov |

| DMF | 5 mg/mL caymanchem.com | N/A |

| N-methyl pyrrolidone | Good solubility (~10%) nih.gov | Stable; no hydrolysis observed within 14 days. nih.gov |

| Propylene Glycol | Good solubility nih.gov | N/A |

Co-administration and Drug Interaction Studies in Research Settings

Investigating the effects of Bucladesine when co-administered with other agents is essential for understanding potential synergistic, antagonistic, or additive interactions in research settings. Such preclinical studies can elucidate mechanisms of action and reveal novel therapeutic possibilities. nih.gov

A comparative study investigated the functional and metabolic effects of Bucladesine and Dopamine in a working rat heart preparation. nih.gov While both compounds increased systolic pressure at normal perfusion pressure, their effects diverged under reduced perfusion pressure. nih.gov Bucladesine increased systolic pressure and cardiac output with a negligible change or decrease in heart rate, whereas Dopamine decreased systolic pressure and increased heart rate and cardiac work. nih.gov This highlights differing mechanisms of action on cardiac parameters under stress conditions. Another study at the rat neuromuscular junction found that Dopamine inhibited the delayed release of the neurotransmitter acetylcholine, while Bucladesine (db-cAMP) predominantly augmented its release, suggesting opposing modulatory effects at the presynaptic terminal. nih.gov

In the realm of cognitive function, the interaction between Bucladesine and nicotine (B1678760) has been explored. Post-training intrahippocampal co-administration of Bucladesine and nicotine was found to produce a synergistic enhancement of spatial memory retention in rats. medchemexpress.com This suggests a convergence of the signaling pathways activated by both compounds to improve memory consolidation. Furthermore, research on animal models of neurological conditions has shown additive effects. For instance, the combination of Bucladesine with pentoxifylline, a phosphodiesterase inhibitor, had an additive effect on reducing seizure latency and threshold in mice. wikipedia.org Similarly, when co-administered with H-89, a protein kinase A inhibitor, Bucladesine showed an additive attenuating effect on morphine withdrawal syndromes. wikipedia.org

| Co-administered Compound | Research Model | Observed Interaction with Bucladesine | Outcome |

|---|---|---|---|

| Dopamine | Working rat heart preparation | Differential effects on cardiac function under reduced perfusion pressure. nih.gov | Bucladesine increased systolic pressure; Dopamine decreased it. nih.gov |

| Dopamine | Rat neuromuscular junction | Opposing effects on neurotransmitter release. nih.gov | Bucladesine augmented acetylcholine release; Dopamine inhibited it. nih.gov |

| Nicotine | Rat (in vivo, intrahippocampal infusion) | Synergistic enhancement. medchemexpress.com | Improved spatial memory retention. medchemexpress.com |

| Pentoxifylline | Mouse (pentylenetetrazol-induced seizure model) | Additive effect. wikipedia.org | Reduced seizure latency and threshold. wikipedia.org |

| H-89 | Mouse (morphine withdrawal model) | Additive effect. wikipedia.org | Attenuated withdrawal syndromes. wikipedia.org |

Chemical Biology and Structure Activity Relationships of Bucladesine Analogs

Chemical Modifications Influencing Cell Permeability and Efficacy

Bucladesine (B1668021), also known as Dibutyryl-cAMP (DBcAMP), is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgpatsnap.com. Its enhanced cell permeability and efficacy compared to the parent molecule, cAMP, are a direct result of specific chemical modifications researchgate.net. The primary modification in bucladesine involves the addition of two butyryl groups, one at the N6 position of the adenine ring and another at the 2'-O position of the ribose sugar biosynth.comsigmaaldrich.commerckmillipore.com.

These butyryl groups significantly increase the lipophilicity of the cAMP molecule. patsnap.com This increased lipophilicity allows bucladesine to more readily traverse the lipid bilayer of cell membranes, a feat that is challenging for the highly polar and negatively charged cAMP molecule researchgate.net. Once inside the cell, esterases can cleave the butyryl groups, releasing the active cAMP moiety, which can then exert its effects on intracellular signaling pathways patsnap.com.

The chemical stability of bucladesine is also a key factor in its enhanced efficacy. Unlike endogenous cAMP, which is rapidly degraded by phosphodiesterases (PDEs), bucladesine is more resistant to this enzymatic hydrolysis merckmillipore.com. This resistance prolongs its intracellular half-life, leading to a more sustained activation of cAMP-dependent pathways, such as the protein kinase A (PKA) pathway patsnap.commedchemexpress.com. Therefore, the butyryl modifications not only facilitate entry into the cell but also protect the molecule from rapid inactivation, thereby amplifying its biological effects.

Comparative Analysis of Bucladesine with Other Cyclic Nucleotide Analogs (e.g., 8-Br-cAMP)

Bucladesine is one of several chemically modified cAMP analogs designed to overcome the limitations of exogenous cAMP administration. A prominent example of another such analog is 8-Bromo-cAMP (8-Br-cAMP) medchemexpress.commedchemexpress.com. Both bucladesine and 8-Br-cAMP are effective activators of PKA and are more cell-permeable than cAMP itself due to their increased lipophilicity researchgate.netbiolog.de. However, their distinct chemical modifications lead to some differences in their biochemical properties and applications.

The key structural difference lies in the position of the modification. Bucladesine is modified at the N6 and 2'-O positions, while 8-Br-cAMP has a bromine atom at the C8 position of the adenine ring biolog.de. This difference in modification site can influence their selectivity for the two different cAMP-binding sites on the regulatory subunits of PKA isozymes (PKA I and PKA II).

| Feature | Bucladesine (DBcAMP) | 8-Bromo-cAMP (8-Br-cAMP) |

| Modification | Butyryl groups at N6 and 2'-O positions | Bromine atom at the C8 position |

| Cell Permeability | High | High |

| PKA Activation | Activator | Activator |

| Metabolic Stability | More resistant to PDEs than cAMP | Slowly metabolized by PDEs |

This table provides a comparative overview of the key features of Bucladesine and 8-Bromo-cAMP.

While both analogs are valuable research tools for studying cAMP-mediated signaling, the choice between them may depend on the specific experimental context, such as the desired duration of action and the specific PKA isozymes being investigated.

Development of Prodrug Strategies for Intracellular Delivery

The development of bucladesine itself can be considered an early and successful prodrug strategy. A prodrug is an inactive or less active molecule that is converted into an active drug within the body nih.gov. In the case of bucladesine, the butyrylated form is more of a transport form that facilitates entry into the cell, where it is then metabolized to the active principle, cAMP patsnap.com.